molecular formula C15H21NO B5821710 2-cyclohexyl-N-(4-methylphenyl)acetamide

2-cyclohexyl-N-(4-methylphenyl)acetamide

Cat. No.: B5821710
M. Wt: 231.33 g/mol
InChI Key: OTMUDBOKPBFTRR-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-(4-methylphenyl)acetamide is a substituted acetamide featuring a cyclohexyl group at the α-position and a 4-methylphenyl (p-tolyl) group at the amide nitrogen. Substituted acetamides are critical intermediates in organic synthesis and pharmaceutical research due to their tunable electronic and steric properties, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

2-cyclohexyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-9-14(10-8-12)16-15(17)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMUDBOKPBFTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with cyclohexylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-cyclohexyl-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Azido-N-(4-methylphenyl)acetamide

  • Synthesis: Prepared via refluxing 2-chloro-N-(p-methylphenyl)acetamide with sodium nitrite in ethanol/water, yielding 73% product .
  • Reactivity : The azido group (-N₃) enables participation in click chemistry (e.g., Huisgen cycloaddition), unlike the cyclohexyl group, which is inert under similar conditions .
  • Crystal Structure: Monoclinic (space group P2₁/c) with three independent molecules in the asymmetric unit. Intramolecular C–H⋯O and intermolecular N–H⋯O hydrogen bonds stabilize the lattice .

2-Chloro-N-(4-methylphenyl)acetamide

  • Synthesis : Derived from acetylation of 4-methylaniline with chloroacetyl chloride .
  • Reactivity : The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. This contrasts with the cyclohexyl group, which is electron-donating and sterically bulky .
  • Applications: Intermediate for heterocycles like 2,5-piperazinediones and quinolinyloxy acetamides .

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

  • Key Differences: The 4-hydroxyl group increases water solubility via hydrogen bonding, whereas the 4-methylphenyl group in the target compound enhances hydrophobicity.

Crystallographic and Hydrogen-Bonding Trends

Compound Substituent Crystal System Space Group Hydrogen Bonds Reference
2-Azido-N-(4-methylphenyl) Azido (-N₃) Monoclinic P2₁/c N–H⋯O, C–H⋯O (intra- and intermolecular)
2-Chloro-N-(4-fluorophenyl) Chloro (-Cl) Monoclinic P2₁/c N–H⋯O, C–H⋯O (intermolecular)
Paracetamol Hydroxyl (-OH) Monoclinic P2₁/a O–H⋯O, N–H⋯O (strong intermolecular)

Key Research Findings and Limitations

  • Synthetic Flexibility : Substituted acetamides are highly modular, but steric hindrance from the cyclohexyl group may complicate synthetic routes compared to smaller substituents (e.g., chloro, azido) .
  • Hydrogen-Bonding Networks : Electron-withdrawing groups (e.g., -Cl, -N₃) strengthen intermolecular interactions, whereas hydrophobic groups (e.g., cyclohexyl) may prioritize van der Waals forces .
  • Data Gaps : The absence of direct structural or pharmacological data on 2-cyclohexyl-N-(4-methylphenyl)acetamide necessitates extrapolation from analogs. Further experimental studies are required to validate predicted properties.

Q & A

Basic: What are the recommended synthetic routes for 2-cyclohexyl-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Formation of the acetamide backbone via nucleophilic substitution between cyclohexylacetic acid chloride and 4-methylaniline under inert conditions.
  • Step 2: Purification using column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Optimization Strategies:
    • Use of strong bases like DBU to enhance reaction efficiency .
    • Temperature control (e.g., 0–5°C for acid chloride generation) to minimize side reactions.
    • Catalyst screening (e.g., DMAP for acylation reactions) to improve regioselectivity.

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for cyclohexyl protons (δ 1.2–1.8 ppm) and aromatic protons (δ 6.8–7.2 ppm). Confirm amide linkage via NH resonance (δ 8.5–9.0 ppm) .
  • IR Spectroscopy: Validate carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹.
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 260.18 (calculated for C₁₅H₂₁NO).
    Pitfalls: Solvent impurities in NMR (e.g., residual DMSO) or incomplete dissolution leading to split peaks.

Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., using SHELXL ).
  • Isotopic Labeling: Track unexpected signals (e.g., deuterated analogs to confirm exchangeable protons).

Advanced: What crystallographic approaches are effective for determining hydrogen bonding networks?

Methodological Answer:

  • SHELXL Refinement: Use high-resolution data (≤1.0 Å) to model H-bonding interactions (e.g., N–H···O=C) .
  • ORTEP Visualization: Generate thermal ellipsoid plots to assess positional disorder .
  • Graph Set Analysis: Classify H-bond patterns (e.g., Etter’s rules) to predict packing motifs .

Basic: What in vitro assays are appropriate for initial biological activity evaluation?

Methodological Answer:

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition: Acetylcholinesterase (AChE) inhibition assays using Ellman’s method .
  • Antimicrobial Screening: Disk diffusion assays against S. aureus or E. coli.

Advanced: How can molecular docking studies investigate interactions with biological targets?

Methodological Answer:

  • Target Selection: Use Protein Data Bank (PDB) structures (e.g., AChE: 4EY7).
  • Software: AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation: Compare docking scores with experimental IC₅₀ values to refine binding hypotheses .

Advanced: What methodologies analyze stability and degradation products?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions.
  • LC-MS/MS: Identify degradation products via fragmentation patterns.
  • Kinetic Modeling: Calculate half-life (t₁/₂) under accelerated storage conditions.

Basic: How can chromatographic techniques validate purity?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
  • TLC: Monitor reaction progress (silica GF254 plates; Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Melting Point Analysis: Sharp melting range (e.g., 145–147°C) indicates high purity.

Advanced: How to elucidate reaction mechanisms and intermediates?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated reagents to identify rate-determining steps.
  • Trapping Intermediates: Add nucleophiles (e.g., methanol) to isolate transient species.
  • Computational Modeling: Explore transition states via DFT (e.g., B3LYP/6-31G* basis set).

Advanced: How do hydrogen bonding patterns influence crystal packing?

Methodological Answer:

  • X-ray Diffraction: Resolve H-bond donor-acceptor distances (e.g., 2.8–3.2 Å for N–H···O).
  • Hirshfeld Surface Analysis: Map intermolecular interactions using CrystalExplorer.
  • Thermal Analysis: Correlate melting points with H-bond density (e.g., higher density → higher mp) .

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